molecular formula C6H4BBr2FO2 B1440506 3,5-Dibromo-2-fluorophenylboronic acid CAS No. 1072951-82-6

3,5-Dibromo-2-fluorophenylboronic acid

Cat. No.: B1440506
CAS No.: 1072951-82-6
M. Wt: 297.71 g/mol
InChI Key: IOOXXDZRFJBCLR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,5-Dibromo-2-fluorophenylboronic Acid is primarily used as a reagent in the synthesis of arylamines . The primary targets of this compound are the aryl halides that are involved in the Suzuki-Miyaura cross-coupling reactions .

Mode of Action

The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the transmetalation of the boronic acid to the palladium, which then undergoes a reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including arylamines .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including arylamines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent . Furthermore, the stability of this compound can be affected by factors such as temperature and pH. It is generally considered to be stable under normal storage conditions .

Biochemical Analysis

Biochemical Properties

(3,5-Dibromo-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the synthesis of arylamines via metal-free amination . This compound interacts with various enzymes and proteins, facilitating the formation of boronic esters. These interactions are crucial for the compound’s function in biochemical pathways. For instance, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,5-Dibromo-2-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3,5-Dibromo-2-fluorophenyl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (3,5-Dibromo-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, (3,5-Dibromo-2-fluorophenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range can lead to a marked change in the compound’s impact on biological systems .

Transport and Distribution

The transport and distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The distribution of (3,5-Dibromo-2-fluorophenyl)boronic acid can affect its activity and function, as its interaction with cellular components is dependent on its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-dibromo-2-fluorobenzene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters .

Properties

IUPAC Name

(3,5-dibromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBr2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXXDZRFJBCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBr2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674333
Record name (3,5-Dibromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-82-6
Record name B-(3,5-Dibromo-2-fluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dibromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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